molecular formula C13H23N3O2 B14797641 N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide

Cat. No.: B14797641
M. Wt: 253.34 g/mol
InChI Key: SFPGMBZHLNNHAB-UHFFFAOYSA-N
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Description

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide is a synthetic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate acyclic precursors. For example, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring.

    Introduction of the Aminopropanoyl Group: This step involves the acylation of the pyrrolidine ring with 2-aminopropanoic acid or its derivatives.

    Attachment of the Cyclopropylacetamide Group: This can be done through the reaction of the intermediate compound with cyclopropylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. This interaction can modulate the activity of these receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring.

    Cyclopropylamine: Shares the cyclopropyl group but lacks the pyrrolidine ring.

    N-acylpyrrolidines: A class of compounds with similar structural features.

Uniqueness

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide is unique due to the combination of the pyrrolidine ring and the cyclopropylacetamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide

InChI

InChI=1S/C13H23N3O2/c1-9(14)13(18)15-7-3-4-12(15)8-16(10(2)17)11-5-6-11/h9,11-12H,3-8,14H2,1-2H3

InChI Key

SFPGMBZHLNNHAB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1CN(C2CC2)C(=O)C)N

Origin of Product

United States

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